The Physicochemical and Synthetic Profile of 5-Methoxy-1-methylindolin-2-one: A Whitepaper for Advanced Drug Design
The Physicochemical and Synthetic Profile of 5-Methoxy-1-methylindolin-2-one: A Whitepaper for Advanced Drug Design
Executive Summary
The oxindole (indolin-2-one) scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs, including the multi-targeted receptor tyrosine kinase inhibitor sunitinib. Within this structural family, 5-Methoxy-1-methylindolin-2-one (CAS: 7699-22-1) represents a highly specialized building block.
By strategically masking the indole nitrogen with a methyl group and enriching the aromatic ring with a 5-methoxy electron-donating group (EDG), this molecule offers a unique physicochemical profile. It is extensively utilized in the development of blood-brain barrier (BBB) penetrant therapeutics for Alzheimer's disease (such as
Physicochemical Profiling & Mechanistic Implications
The pharmacological utility of 5-Methoxy-1-methylindolin-2-one is directly dictated by its physicochemical parameters. The N-methylation is a critical structural modification: it removes the hydrogen-bond donor (HBD) capacity of the native oxindole. In kinase inhibitor design, the native N-H often acts as a critical hinge-binding donor; removing it forces the molecule to adopt alternative binding modalities or increases its lipophilicity to favor central nervous system (CNS) penetration[1].
Table 1: Key Physicochemical Parameters
| Parameter | Value | Mechanistic Implication |
| CAS Number | 7699-22-1 | Unique identifier for the N-methylated 5-methoxyoxindole scaffold. |
| Molecular Formula | C10H11NO2 | - |
| Molecular Weight | 177.20 g/mol | Low molecular weight allows for extensive downstream functionalization while remaining strictly within Lipinski's Rule of 5. |
| LogP (Estimated) | ~1.5 - 1.8 | Optimal lipophilicity for crossing lipid bilayers; critical for CNS-targeted derivatives evaluating neurotoxicity[1]. |
| Hydrogen Bond Donors | 0 | N-methylation eliminates the H-bond donor, altering target binding profiles and significantly improving BBB permeability. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and methoxy oxygen serve as critical interaction points for target protein stabilization. |
| C3 Acidity (pKa) | ~14-15 | The active methylene at C3 allows for facile enolization and subsequent functionalization (e.g., Knoevenagel condensations)[4]. |
Structural Reactivity and Functionalization Pathways
The synthetic versatility of 5-Methoxy-1-methylindolin-2-one stems from the highly reactive C3 methylene group . Flanked by an electron-withdrawing carbonyl group and the aromatic ring, the C3 protons are acidic. In the presence of a base (e.g., piperidine or potassium tert-butoxide), the molecule readily forms an enolate intermediate. This nucleophilic center can undergo a variety of transformations, most notably Knoevenagel condensations with aldehydes to form 3-alkylidene oxindoles, or transition-metal-catalyzed cross-couplings[5][6].
Caption: Divergent functionalization pathways of the reactive C3 methylene group via enolization.
Analytical Characterization Standards
To ensure scientific integrity during synthesis, precise analytical characterization is required. Based on established spectroscopic data[7][8], the following Nuclear Magnetic Resonance (NMR) markers are definitive for 5-Methoxy-1-methylindolin-2-one:
-
H NMR (400 MHz, CDCl
):-
The N-methyl group appears as a sharp, distinct singlet at
~3.15 - 3.22 ppm (3H). -
The C3 unsubstituted methylene protons appear as a singlet at
~3.50 ppm (2H). If the C3 position is functionalized, this peak will disappear or split. -
The methoxy group (-OCH
) presents as a singlet at ~3.75 - 3.80 ppm (3H). -
The aromatic protons exhibit characteristic splitting: a doublet around
6.75 ppm (C7-H), a doublet of doublets around 6.83 ppm (C6-H), and a fine doublet around 6.92 ppm (C4-H).
-
Experimental Protocol: Self-Validating N-Methylation Workflow
The following protocol details the selective N-alkylation of 5-methoxyoxindole. The methodology is designed as a self-validating system, ensuring that causality and real-time reaction monitoring drive the experimental steps.
Mechanistic Rationale
The indolin-2-one scaffold exhibits lactam-lactim tautomerism. Deprotonation with a strong base yields an ambident anion. N-alkylation is kinetically favored over O-alkylation when using soft electrophiles like methyl iodide (MeI) in polar aprotic solvents[9].
Caption: Synthetic workflow for the N-methylation of 5-methoxyoxindole to yield the target compound.
Step-by-Step Methodology
Step 1: Preparation and Deprotonation
-
Charge a flame-dried round-bottom flask with sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).
-
Causality: Flame-drying and maintaining an inert atmosphere (N
/Ar) are critical. NaH reacts violently with atmospheric moisture, which would prematurely quench the base and drastically reduce yields.
-
-
Suspend the NaH in anhydrous THF (0.2 M relative to substrate) and cool to 0 °C using an ice bath.
-
Add 5-methoxyoxindole (1.0 equiv) portion-wise.
-
Observation: Effervescence (H
gas evolution) indicates active deprotonation of the amide proton.
-
-
Stir for 30 minutes at 0 °C to ensure complete formation of the amide anion.
Step 2: Electrophilic Addition
-
Add methyl iodide (MeI, 1.1 equiv) dropwise to the cooled solution.
-
Causality: A slight excess of MeI ensures complete conversion, but excessive amounts risk unwanted C3-dimethylation due to the acidity of the C3 protons.
-
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexanes:EtOAc 7:3). The product lacks the hydrogen-bond donating N-H, making it significantly more lipophilic than the starting material. A successful reaction is indicated by the disappearance of the lower
starting material spot and the appearance of a distinct, higher product spot.
Step 3: Quenching and Workup
-
Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH
Cl.-
Causality: NH
Cl provides a mild proton source to neutralize unreacted NaH without hydrolyzing the lactam core, which could occur if strong aqueous acids were used.
-
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure.-
Causality: Brine removes residual water from the organic phase via osmotic pressure, and Na
SO chemically binds remaining trace water, preventing product degradation during concentration.
-
Step 4: Purification
-
Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to afford 5-Methoxy-1-methylindolin-2-one as an off-white solid. Validate the structure via the NMR markers defined in Section 4[7].
References
-
Insights into Structure-Activity Relationships of 3-Arylhydrazonoindolin-2-One Deriv
-Amyloid Aggregation and Neurotoxicity Source: National Institutes of Health (NIH) / PMC URL:[Link] -
Synthesis of 2-oxindoles via 'transition-metal-free' intramolecular dehydrogenative coupling (IDC) Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Rhodium-Catalyzed Arylation of Electron-Deficient Alkenes for the Synthesis of Oxindoles Source: Scholaris / University of Toronto URL:[Link]
-
Two-Electron and One-Electron Transfer Pathways for TEMPO-Catalyzed Greener Electrochemical Dimerization Source: DOI.org / American Chemical Society URL:[Link]
-
New Potent Fluorescent Analogues of Strigolactones: Synthesis and Biological Activity in Parasitic Weed Germination and Fungal Branching Source: ResearchGate URL:[Link]
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